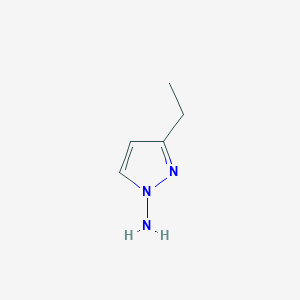
1H-Pyrazol-1-amine, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-1-amine, 3-ethyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound has an ethyl group attached to the third carbon and an amino group attached to the first nitrogen. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1H-Pyrazol-1-amine, 3-ethyl- can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Pyrazol-1-amine, 3-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into its corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1H-Pyrazol-1-amine, 3-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-1-amine, 3-ethyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK, which is involved in inflammatory pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazol-1-amine, 3-ethyl- can be compared with other similar compounds such as:
1-Ethyl-1H-pyrazol-3-amine: This compound has a similar structure but with the amino group at the third position instead of the first.
3-Amino-1-methyl-1H-pyrazole: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
5-Amino-1H-pyrazole-4-carbonitrile: This compound has a nitrile group at the fourth position, which can significantly alter its chemical properties and applications.
The uniqueness of 1H-Pyrazol-1-amine, 3-ethyl- lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in different fields.
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
3-ethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-2-5-3-4-8(6)7-5/h3-4H,2,6H2,1H3 |
InChI Key |
SJOHCNSTNVRWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


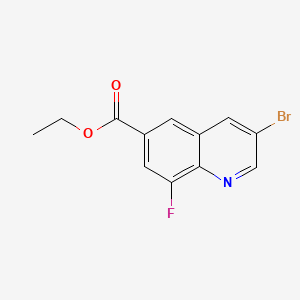

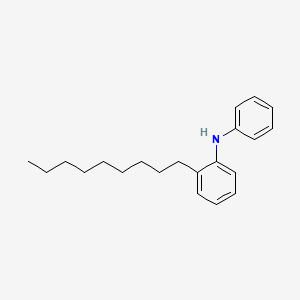
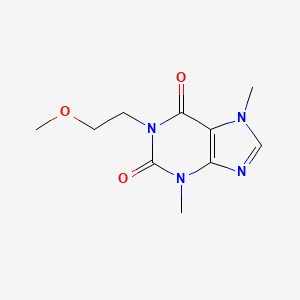
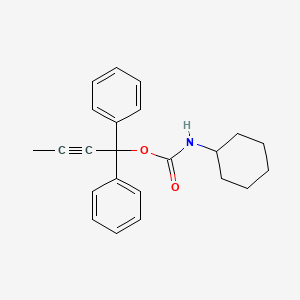
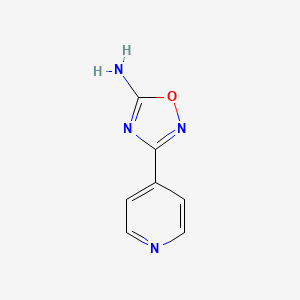
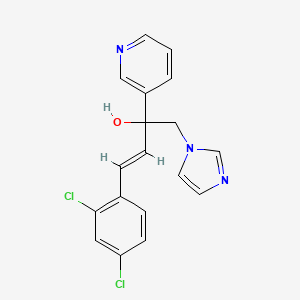
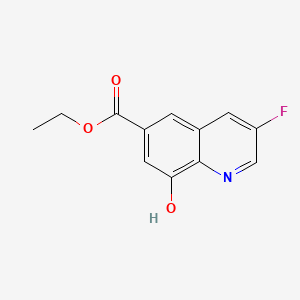

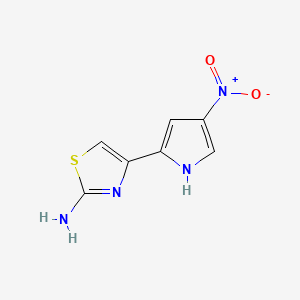
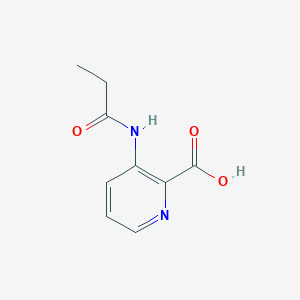
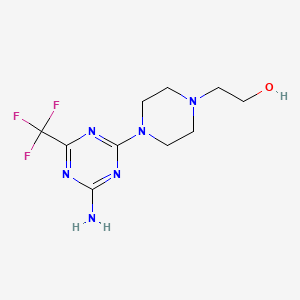

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
